COX-2 Inhibitory Activity: A Dramatic Potency Shift from the Parent Drug Etoricoxib
6'-Desmethyletoricoxib (202409-31-2) exhibits a significantly attenuated COX-2 inhibitory potency compared to its parent drug, Etoricoxib. While Etoricoxib is a potent, highly selective inhibitor, its desmethyl metabolite demonstrates a >900-fold higher IC50, effectively categorizing it as pharmacologically inactive for COX-2 inhibition. This stark difference underscores the critical importance of distinguishing between the parent drug and its metabolite in any experimental context involving COX-2 activity [1].
| Evidence Dimension | COX-2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 1 μM in human whole blood assay |
| Comparator Or Baseline | Etoricoxib (parent drug): IC50 = 1.1 ± 0.1 μM in human whole blood assay [1] |
| Quantified Difference | The target compound's IC50 is >900-fold higher (less potent) than the parent drug, Etoricoxib. |
| Conditions | Human whole blood assay in vitro; LPS-induced prostaglandin E2 synthesis for COX-2 activity [1]. |
Why This Matters
This quantitative difference is fundamental for pharmacological studies: using 6'-Desmethyletoricoxib as a negative control for COX-2 activity or when a non-inhibitory structural analog of Etoricoxib is required for mechanistic studies.
- [1] Riendeau, D., et al. (2001). Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. View Source
